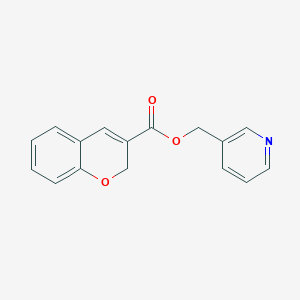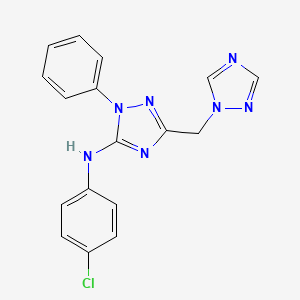
3-pyridinylmethyl 2H-chromene-3-carboxylate
Descripción general
Descripción
“3-Pyridinylmethyl 2H-chromene-3-carboxylate”, also known as 3-PMCC, is a synthetic compound used in various fields of research and industry. It has a molecular formula of C16H13NO3 .
Synthesis Analysis
The synthesis of 2H-chromenes, including 3-pyridinylmethyl 2H-chromene-3-carboxylate, has seen recent advances. One method involves a one-pot three-component reaction using salicylaldehydes, acetyl acetone, and alcohol as reactant and medium with tetra-n-butylammonium fluoride (TBAF) as a catalyst . Another method involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of 3-pyridinylmethyl 2H-chromene-3-carboxylate is characterized by a molecular formula of C16H13NO3 . Its average mass is 267.279 Da and its monoisotopic mass is 267.089539 Da .Chemical Reactions Analysis
2H-chromenes, including 3-pyridinylmethyl 2H-chromene-3-carboxylate, have been synthesized through various chemical reactions. These include a one-pot three-component reaction using salicylaldehydes, acetyl acetone, and alcohol . They have also been synthesized through the condensation of 2-oxo-2H-chromene-3-carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-pyridinylmethyl 2H-chromene-3-carboxylate include a molecular formula of C16H13NO3 , an average mass of 267.279 Da , and a monoisotopic mass of 267.089539 Da .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Facile Synthesis and Biological Activities : A study by Reddy, Sharma, and Krupadanam (2009) describes a facile synthesis of 3-[4'-(2',6'-dimethyl-3',5'-dicarbethoxy-1',4'-dihydropyridyl)]chromenes, which demonstrates the potential of 2H-chromene derivatives in biological activities like vasodilation and treatment of asthma (Reddy, Sharma, & Krupadanam, 2009).
Cytotoxic Activity Against Cancer Cells : Ivan А. Kochnev et al. (2022) found that certain chromeno[3,4-c]pyrrolidines exhibit high cytotoxic activity against human cervical carcinoma cells, hinting at potential applications in cancer research (Kochnev et al., 2022).
Chemical Synthesis and Methodology
Convenient Synthesis Methods : Rajkumar et al. (2016) explored the synthesis of 4H-chromenyl-tetrahydro-2H-pyrancarboxylates, demonstrating the versatility of chromene derivatives in chemical synthesis (Rajkumar et al., 2016).
Baylis-Hillman Methodology in Chromone Synthesis : Faridoon et al. (2016) applied the Baylis-Hillman methodology for the direct construction of chromone derivatives, showcasing an efficient synthesis approach (Faridoon et al., 2016).
Synthesis of Pyridine Derivatives : Osipov, Osyanin, and Klimochkin (2018) synthesized pyridine derivatives with chromene components, highlighting the compound's role in creating complex heterocyclic structures (Osipov, Osyanin, & Klimochkin, 2018).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Evaluations : Salem et al. (2011) synthesized chromeno[3,4-c]pyridine derivatives and evaluated their antimicrobial and antifungal activities, demonstrating the compound's potential in developing new antimicrobial agents (Salem et al., 2011).
Photochromic Materials and Natural Products
- Synthesis of Photochromic Materials : Rawat, Prutyanov, and Wulff (2006) utilized chromene chromium carbene complexes in synthesizing photochromic materials, highlighting the compound's application in material science (Rawat, Prutyanov, & Wulff, 2006).
Direcciones Futuras
2H-chromenes, including 3-pyridinylmethyl 2H-chromene-3-carboxylate, have versatile biological profiles and are important in the field of medicinal chemistry . The scientific community is encouraged to design and develop potent leads of 2H-chromene analogs for their promising biological activities .
Propiedades
IUPAC Name |
pyridin-3-ylmethyl 2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(20-10-12-4-3-7-17-9-12)14-8-13-5-1-2-6-15(13)19-11-14/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSCCHBEFJBMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501242086 | |
| Record name | 3-Pyridinylmethyl 2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501242086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyridinylmethyl 2H-chromene-3-carboxylate | |
CAS RN |
338419-79-7 | |
| Record name | 3-Pyridinylmethyl 2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinylmethyl 2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501242086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate](/img/structure/B3127498.png)
![2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3127499.png)
![N-(tert-butyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3127503.png)
![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(4-methoxyanilino)vinyl]-4-isoxazolecarboxylate](/img/structure/B3127506.png)


![(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B3127532.png)
![N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B3127546.png)

![Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127566.png)
![Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127573.png)


![5-[3-(Trifluoromethyl)phenyl]sulfinylthiadiazole](/img/structure/B3127596.png)